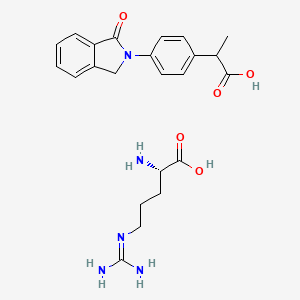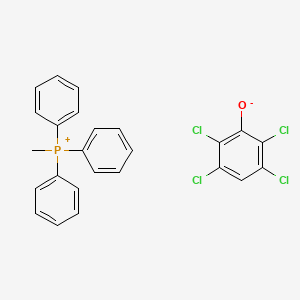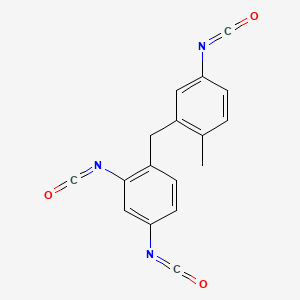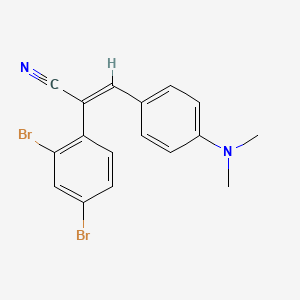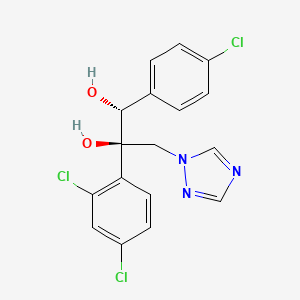
4,4'-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate is a complex organic compound with the molecular formula C59H104O8 and a molecular weight of 941.452 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring and a succinate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate involves multiple steps. The primary synthetic route includes the reaction of isopropylidenedicyclohexane with octadecenylsuccinic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cell membrane interactions and lipid metabolism.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is employed in the production of specialty polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate can be compared with similar compounds such as:
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-dodecenylsuccinate: Similar structure but with a shorter alkyl chain.
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-hexadecenylsuccinate: Differing in the length of the alkyl chain, affecting its physical properties and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
94247-45-7 |
|---|---|
Fórmula molecular |
C59H104O8 |
Peso molecular |
941.4 g/mol |
Nombre IUPAC |
4-[(E)-18-[4-[2-[4-[(E)-18-(3-carboxypropanoyloxy)octadec-16-enyl]cyclohexyl]propan-2-yl]cyclohexyl]octadec-2-enoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H104O8/c1-59(2,53-41-37-51(38-42-53)35-31-27-23-19-15-11-7-3-5-9-13-17-21-25-29-33-49-66-57(64)47-45-55(60)61)54-43-39-52(40-44-54)36-32-28-24-20-16-12-8-4-6-10-14-18-22-26-30-34-50-67-58(65)48-46-56(62)63/h29-30,33-34,51-54H,3-28,31-32,35-50H2,1-2H3,(H,60,61)(H,62,63)/b33-29+,34-30+ |
Clave InChI |
PTDBJJGXECRDJP-BNRZXNFUSA-N |
SMILES isomérico |
CC(C1CCC(CC1)CCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)(C2CCC(CC2)CCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C |
SMILES canónico |
CC(C)(C1CCC(CC1)CCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)C2CCC(CC2)CCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





